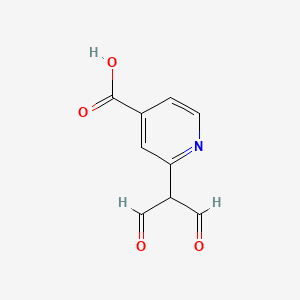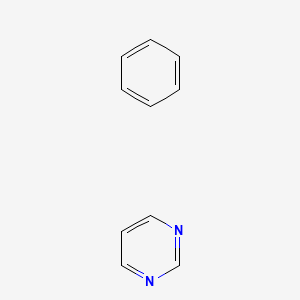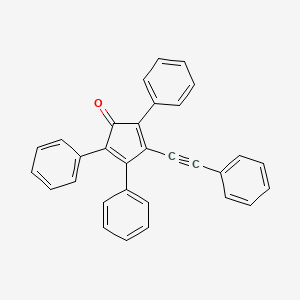![molecular formula C13H16N2 B14199174 8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole CAS No. 922510-80-3](/img/structure/B14199174.png)
8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of tetrahydro-1H-pyrido[4,3-b]indoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-tumor properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with suitable alkylating agents under acidic or basic conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized indole compounds .
科学的研究の応用
8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for cancer treatment.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes involved in cell proliferation and survival . Molecular docking studies have shown that it can bind to the active site of c-Met, a receptor tyrosine kinase implicated in cancer .
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the dimethyl groups at positions 8 and 9.
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Contains only one methyl group at position 8.
9-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Contains only one methyl group at position 9.
Uniqueness
The presence of two methyl groups at positions 8 and 9 in 8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole enhances its lipophilicity and may improve its binding affinity to certain molecular targets, making it a unique and potentially more effective compound compared to its analogs .
特性
CAS番号 |
922510-80-3 |
|---|---|
分子式 |
C13H16N2 |
分子量 |
200.28 g/mol |
IUPAC名 |
8,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H16N2/c1-8-3-4-12-13(9(8)2)10-7-14-6-5-11(10)15-12/h3-4,14-15H,5-7H2,1-2H3 |
InChIキー |
VUURVRASUDDLJR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)NC3=C2CNCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



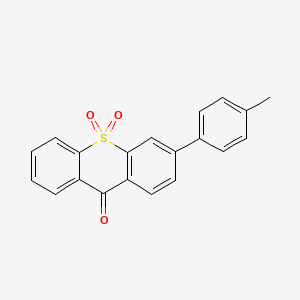
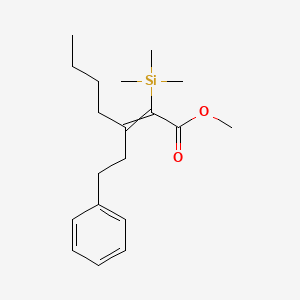
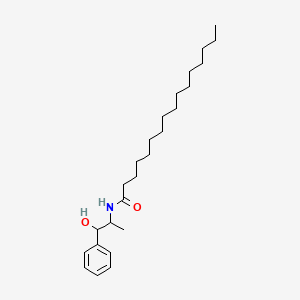
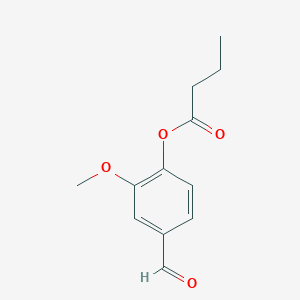
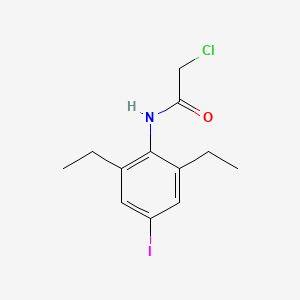
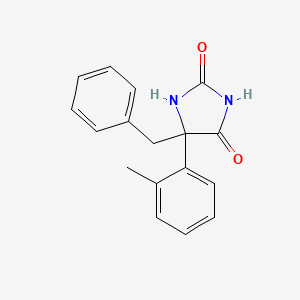
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
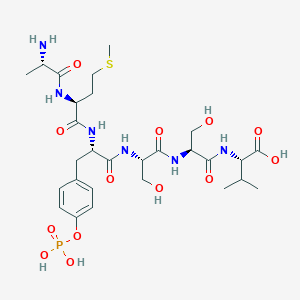
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
